ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
CAS No.: 149520-08-1
Cat. No.: VC21080389
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149520-08-1 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate |
| Standard InChI | InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1 |
| Standard InChI Key | CUMDNQXYGSSDHW-SECBINFHSA-N |
| Isomeric SMILES | CCOC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N |
| SMILES | CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N |
| Canonical SMILES | CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N |
Introduction
Chemical Properties and Structure
Molecular Identification
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is identified by its CAS number 149520-08-1 and is characterized by the molecular formula C₁₂H₁₅NO₄ with a molecular weight of 237.25 g/mol. This chiral compound features a benzodioxole ring system attached to a beta-amino ester moiety, with the amino group positioned at the stereogenic center in the R configuration. The compound's complete identification parameters are presented in Table 1.
Table 1: Identification Parameters of Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
| Parameter | Value |
|---|---|
| CAS Number | 149520-08-1 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate |
| Standard InChI | InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1 |
| Standard InChIKey | CUMDNQXYGSSDHW-SECBINFH |
Structural Features
The compound is categorized as an amino acid derivative and belongs to the class of esters. Its structure contains several key functional groups that contribute to its chemical reactivity and biological activity:
-
A benzodioxole moiety (1,3-benzodioxol-5-yl group), which is a methylenedioxy-substituted aromatic ring
-
A primary amino group at the chiral carbon (R configuration)
-
An ethyl ester functional group
-
A propanoate backbone
These structural elements confer specific physicochemical properties that influence the compound's behavior in biological systems and chemical reactions. The benzodioxole group, in particular, contributes to the compound's lipophilicity and potential for interactions with biological targets through hydrogen bonding and π-stacking.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the coupling of an amino acid derivative with an activated benzodioxole derivative under specific reaction conditions. This stereoselective synthesis is crucial for maintaining the R configuration at the chiral center, which is often essential for biological activity.
Stereochemical Considerations
The stereospecific synthesis of the (3R) configuration requires careful control of reaction conditions and selection of appropriate catalysts or chiral auxiliaries. Several approaches may be employed to achieve the desired stereochemistry:
-
Asymmetric hydrogenation of dehydro precursors
-
Stereoselective reduction of imino esters
-
Resolution of racemic mixtures
-
Chiral auxiliary-directed synthesis
Each method offers different advantages in terms of stereoselectivity, yield, and scalability, with the selection depending on the specific requirements of the synthesis.
Reaction Pathway
The typical reaction pathway for the synthesis of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves multiple steps with controlled conditions to ensure proper stereochemistry and yield. The starting materials often include piperonal (3,4-methylenedioxybenzaldehyde) and appropriate nitrogen and carbon sources to construct the amino acid backbone.
Structural Comparison with Related Compounds
Analysis of Structural Homologs
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate belongs to a family of related compounds that share common structural features but differ in key functional groups. Two notable analogs are methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate and (3R)-3-amino-3-(benzo[d] dioxol-5-yl)propanoic acid . Table 2 presents a comparative analysis of these compounds.
Table 2: Comparative Analysis of Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate and Related Compounds
These structural variations, particularly in the ester moiety, can significantly influence the compounds' physicochemical properties, including solubility, lipophilicity, metabolic stability, and biological activity profiles.
Structure-Property Relationships
The structural differences between ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate and its related compounds lead to distinct differences in their chemical behaviors. The ethyl ester generally exhibits:
-
Increased lipophilicity compared to the methyl ester or free acid
-
Enhanced membrane permeability
-
Different hydrolysis rates affecting bioavailability
-
Modified pharmacokinetic properties
These structure-property relationships are crucial considerations in the design and selection of these compounds for specific research applications.
Biological Activity and Applications
Mechanism of Action
The biological activity of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate primarily depends on its interactions at the molecular level with specific biological targets, such as receptors or enzymes involved in metabolic pathways. The compound's unique structure, particularly the benzodioxole moiety and the chiral center, plays a crucial role in these interactions.
Research Significance
The significance of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate in research stems from its unique structural characteristics and potential biological activities. The benzodioxole moiety, a frequent component in natural products and pharmaceuticals, contributes to the compound's interactions with biological systems. Additionally, the chiral center at the β-position relative to the carboxyl group provides opportunities for stereoselective interactions with biological targets.
Physicochemical Properties
Physical Characteristics
While specific physical data for ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is limited in the provided search results, its physicochemical properties can be inferred from its molecular structure and compared with related compounds. Based on structural analysis, the compound likely exhibits:
-
Moderate solubility in organic solvents
-
Limited water solubility due to its lipophilic character
-
A specific optical rotation due to its chiral nature
-
Characteristic spectroscopic properties, including UV-visible absorption and NMR patterns
For comparison, related compounds like ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate have documented physical properties that provide insights into the behavior of benzodioxole-containing esters .
Table 3: Physical Properties of Related Benzodioxole Compounds
Stability and Reactivity
The stability and reactivity of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate are influenced by its functional groups:
-
The primary amino group can participate in various reactions, including nucleophilic substitutions, condensations, and complex formations
-
The ester group is susceptible to hydrolysis under basic or acidic conditions
-
The benzodioxole ring provides stability to the aromatic system but can undergo ring-opening reactions under specific conditions
These reactivity patterns are important considerations for storage, handling, and applications in organic synthesis.
Analytical Methods
Identification Techniques
The identification and characterization of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate can be accomplished using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
-
Infrared (IR) spectroscopy for functional group identification
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification
-
X-ray crystallography for absolute configuration determination
These analytical methods provide complementary information essential for confirming the identity, purity, and stereochemical configuration of the compound.
Chirality Assessment
As a chiral compound, the assessment of enantiomeric purity is crucial for ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate. Methods for determining enantiomeric excess include:
-
Chiral HPLC separation
-
Polarimetry for optical rotation measurement
-
NMR spectroscopy with chiral shift reagents
-
Circular dichroism (CD) spectroscopy
The accurate determination of stereochemical purity is essential, particularly for applications in biological studies where stereochemistry can significantly impact activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume